molecular formula C21H22N2O7S B580213 O-Demethyl apremilast CAS No. 1384441-38-6

O-Demethyl apremilast

Cat. No. B580213
CAS RN: 1384441-38-6
M. Wt: 446.474
InChI Key: PEUJABWEZWJNBO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Demethyl apremilast is an active metabolite of the phosphodiesterase 4 (PDE4) inhibitor apremilast . It inhibits the activity of PDE4 isolated from U937 cells and LPS-induced TNF-alpha production in isolated human peripheral blood mononuclear cells (PBMCs) .


Synthesis Analysis

The synthesis of apremilast involves a new protocol for the asymmetric synthesis using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was obtained in an overall 56% yield and with 95.5% ee . Another process for preparing apremilast involves reacting compounds of formula I and formula II or a salt thereof where neither acetic nor formic acid are present .


Molecular Structure Analysis

The molecular structure of this compound is described as ((S)-N-(2-(1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide) .


Chemical Reactions Analysis

This compound is a chemical compound with the molecular formula C21H22N2O7S . It is an active metabolite of apremilast .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Apremilast, a PDE4 inhibitor, is under clinical development for psoriasis and psoriatic arthritis. The pharmacokinetics of apremilast showed that it is extensively metabolized with O-desmethyl apremilast glucuronide being the predominant metabolite. This metabolite represents a significant portion of plasma and excreted radioactivity, indicating its importance in the drug's metabolism and disposition (Hoffmann et al., 2011).

Anti-Inflammatory Activity

  • Apremilast has been demonstrated to have significant anti-inflammatory effects. It inhibits pro-inflammatory responses in human primary peripheral blood mononuclear cells, polymorphonuclear cells, natural killer cells, and epidermal keratinocytes, suggesting its broad potential in treating inflammatory diseases (Schafer et al., 2010).

Psoriasis and Psoriatic Arthritis Treatment

  • In clinical trials, apremilast has shown effectiveness in reducing the severity and extent of moderate to severe plaque psoriasis and psoriatic arthritis. It improved skin involvement, enthesitis, and dactylitis in adults with active disease, demonstrating its potential as a treatment option (Deeks, 2015).

Dermatological Applications

  • Apremilast has potential off-label uses in dermatology beyond plaque psoriasis and psoriatic arthritis. It has been explored for conditions like Behçet’s disease, hidradenitis suppurativa, alopecia areata, and atopic dermatitis. The drug's safe adverse effect profile and immunomodulatory characteristics make it a promising option for difficult-to-treat dermatological diseases (Maloney et al., 2020).

Ankylosing Spondylitis

  • Apremilast showed efficacy in the treatment of ankylosing spondylitis, with improvements in clinical assessments such as BASDAI, BASFI, and BASMI. Although the primary endpoint in a study was not met, the results suggest potential efficacy and tolerability in ankylosing spondylitis treatment (Pathan et al., 2012).

Mechanism of Action

O-Demethyl apremilast, like apremilast, is an inhibitor of phosphodiesterase 4 (PDE4), which mediates the activity of cyclic adenosine monophosphate (cAMP), a second messenger . The inhibition of PDE4 by apremilast leads to increased intracellular cAMP levels .

Safety and Hazards

Apremilast, the parent drug of O-Demethyl apremilast, has been reported to pose a health hazard only if significant absorption occurs, such as inhalation after a major spill . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion . The most common adverse events with apremilast treatment were diarrhea, headache, nausea, and nasopharyngitis .

properties

IUPAC Name

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJABWEZWJNBO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384441-38-6
Record name O-Demethyl apremilast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL APREMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Demethyl apremilast
Reactant of Route 2
Reactant of Route 2
O-Demethyl apremilast
Reactant of Route 3
O-Demethyl apremilast
Reactant of Route 4
Reactant of Route 4
O-Demethyl apremilast
Reactant of Route 5
O-Demethyl apremilast
Reactant of Route 6
Reactant of Route 6
O-Demethyl apremilast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.